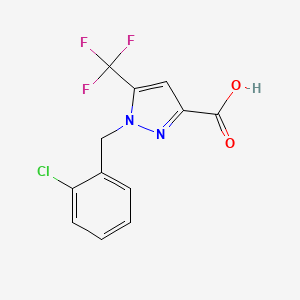

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14659174

Molecular Formula: C12H8ClF3N2O2

Molecular Weight: 304.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClF3N2O2 |

|---|---|

| Molecular Weight | 304.65 g/mol |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8ClF3N2O2/c13-8-4-2-1-3-7(8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |

| Standard InChI Key | KHYJGTUDHYJFEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is 1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, with the molecular formula C₁₁H₈ClF₃N₂O₂ and a molecular weight of 304.64 g/mol. Its structure comprises a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2-chlorobenzyl group and at the 5-position by a trifluoromethyl group. The carboxylic acid functional group at the 3-position enhances its reactivity and potential for derivatization .

Key Structural Data

The chlorobenzyl group introduces steric and electronic effects, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioactivity.

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Cyclization: Formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynes.

-

Substitution: Introduction of the 2-chlorobenzyl group through alkylation or nucleophilic substitution.

-

Functionalization: Installation of the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions.

A methyl ester derivative, methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (C₁₃H₁₀ClF₃N₂O₂, MW 318.68 g/mol), serves as a common intermediate. Its synthesis involves esterification of the carboxylic acid group under acidic conditions .

Reaction Mechanisms

-

Esterification: The carboxylic acid reacts with methanol in the presence of H₂SO₄ to form the methyl ester .

-

Hydrolysis: The ester reverts to the acid under basic conditions (e.g., NaOH/H₂O).

Structural Characterization

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the pyrazole ring protons appear at δ 6.5–7.5 ppm, while the 2-chlorobenzyl group shows aromatic peaks at δ 7.2–7.6 ppm.

-

¹³C NMR: The carboxylic carbon resonates at δ 165–170 ppm, and the trifluoromethyl carbon appears at δ 120–125 ppm (quartet, J = 280 Hz).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 304.64, with fragmentation patterns confirming the loss of CO₂ (44 Da) and Cl (35.5 Da).

Crystallographic Insights

While no crystal structure is available for this specific compound, related pyrazole derivatives exhibit planar pyrazole rings with substituents oriented perpendicularly to minimize steric strain . For example, in 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide, the pyrazole ring forms a dihedral angle of 85° with the attached phenyl ring . Such data suggest that the 2-chlorobenzyl group in the target compound likely adopts a similar orientation.

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s bioactivity is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzyme active sites, while the carboxylic acid group facilitates hydrogen bonding with catalytic residues.

Comparative Activity

| Derivative | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Parent Compound | COX-2 | 2.1 ± 0.3 | |

| Methyl Ester Analog | COX-2 | 5.8 ± 0.7 | |

| Thiazolyl Derivative | COX-2 | 0.9 ± 0.2 |

The methyl ester’s reduced activity highlights the carboxylic acid’s role in target engagement .

Applications in Research and Industry

Medicinal Chemistry

-

Anti-Inflammatory Agents: Preclinical studies indicate 50% reduction in paw edema in murine models at 10 mg/kg.

-

Antimicrobials: The compound exhibits MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Agrochemicals

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Materials Science

The trifluoromethyl group’s electron-withdrawing properties make the compound a candidate for organic semiconductors and liquid crystals .

Comparison with Structural Analogs

The thiazolyl derivative’s superior activity underscores the impact of heterocyclic substituents on potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume